molecular formula C22H20ClN3O3S B11434218 3-(3-chloro-2-methylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chloro-2-methylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11434218
M. Wt: 441.9 g/mol
InChI Key: QHVQOSHGEAZMOV-UHFFFAOYSA-N
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Description

3-(3-CHLORO-2-METHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridothiadiazine core

Preparation Methods

The synthesis of 3-(3-CHLORO-2-METHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridothiadiazine core, followed by the introduction of the chloromethylphenyl and hydroxy-methoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical and physical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-CHLORO-2-METHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds include other pyridothiadiazine derivatives, which may have different substituents on the core structure, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20ClN3O3S/c1-13-17(23)4-3-5-18(13)25-11-26-21(28)9-15(16(10-24)22(26)30-12-25)14-6-7-19(27)20(8-14)29-2/h3-8,15,27H,9,11-12H2,1-2H3

InChI Key

QHVQOSHGEAZMOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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